(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The imidazole ring, for example, is a common motif in biological molecules and is known to participate in various chemical reactions. The fluorobenzylthio and nitrophenylmethanone groups would also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Catalyst-Free Synthesis
Research on catalyst- and solvent-free synthesis methodologies, such as the regioselective synthesis of heterocyclic compounds through microwave-assisted processes, highlights the importance of developing efficient, environmentally friendly chemical synthesis techniques. For example, the synthesis of fluorinated compounds and their derivatives under such conditions could potentially be applied to similar compounds for pharmaceutical synthesis or material science applications (Moreno-Fuquen et al., 2019).
Antimicrobial and Antioxidant Activities
Studies on the synthesis and biological evaluation of compounds with nitrophenyl and imidazole functionalities, like aminothiazoles, indicate potential antimicrobial and antioxidant activities. These findings suggest that related compounds could serve as leads for the development of new antimicrobial agents or antioxidants, emphasizing the role of chemical synthesis in drug discovery and development (Satheesh et al., 2017).
Fluorescent Properties and Sensitization
Research involving the synthesis and characterization of fluorinated compounds for their photostability, spectroscopic properties, and as precursors to fluorinated analogues of known fluorophores showcases the potential of such compounds in the development of novel imaging agents and materials with specific optical properties (Woydziak et al., 2012).
Structural and Material Applications
The study of crystal structures and material properties of related compounds, such as those containing thiophene or benzimidazole groups, underscores the significance of structural analysis in understanding the material characteristics and potential applications in electronics, photonics, or as functional materials in various industries (Nagaraju et al., 2018).
Mechanism of Action
Target of action
The compound contains an imidazole ring, which is a common structure in many biologically active molecules. Imidazole derivatives are known to bind with high affinity to multiple receptors , which could suggest a wide range of potential targets for this compound.
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Imidazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Given the wide range of activities associated with imidazole derivatives , the effects could potentially be quite diverse.
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The fluorine atom in the compound could potentially enhance its metabolic stability .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, some organic compounds are flammable, while others may be toxic or corrosive. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .
Future Directions
Properties
IUPAC Name |
[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c18-14-5-1-12(2-6-14)11-25-17-19-9-10-20(17)16(22)13-3-7-15(8-4-13)21(23)24/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGWABLGMGNZEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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